molecular formula C17H15BrN2OS B3012879 2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478041-99-5

2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No.: B3012879
CAS No.: 478041-99-5
M. Wt: 375.28
InChI Key: GALSPWHTAVPWJW-UHFFFAOYSA-N
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Description

This compound features a 2,7-dimethylimidazo[1,2-a]pyridine core linked to a 4-bromophenylsulfanyl group via an ethanone bridge. Its molecular formula is C₁₇H₁₄BrN₂OS (molecular weight: 389.28 g/mol) . The imidazopyridine scaffold is known for its role in modulating biological targets such as potassium channels and STAT3 signaling . Safety data indicate hazards including skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-11-7-8-20-16(9-11)19-12(2)17(20)15(21)10-22-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALSPWHTAVPWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone , with the CAS number 478041-99-5 , has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anticonvulsant effects, supported by relevant research findings and case studies.

  • Molecular Formula : C17H15BrN2OS
  • Molecular Weight : 375.28 g/mol
  • Structure : The compound features a bromophenyl group attached to a sulfanyl moiety and an imidazopyridine ring.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that related thiazole derivatives showed promising cytotoxic effects against various cancer cell lines, including HCT-15 (colon carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action involved the induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
24aHCT-155.0Apoptosis induction
24bJurkat6.5Inhibition of Bcl-2

These findings suggest that This compound may possess similar anticancer properties due to its structural analogies.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. It has been noted that compounds with a bromophenyl group demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

A recent investigation into the antibacterial efficacy of similar thiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.

CompoundBacteria TestedMIC (µg/mL)
43aStaphylococcus aureus20
43bEscherichia coli25

The presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial potency.

Anticonvulsant Activity

The anticonvulsant properties of compounds related to This compound have also been documented. A series of studies evaluated their efficacy in animal models for seizure activity.

Efficacy in Seizure Models

In rodent models, compounds exhibiting similar structures showed significant protective effects against seizures induced by pentylenetetrazol (PTZ).

CompoundDose (mg/kg)Protection (%)
24c10100
24d2075

These results indicate a promising anticonvulsant profile for structurally related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
3f (2,3-dichlorophenyl-piperazine derivative) 2,3-Dichlorophenyl on piperazine; 2,6-dimethylimidazopyridine IC₅₀ = 9.2 µM (MCF-7 cells); inhibits STAT3 phosphorylation at Tyr705/Ser727
BAY10000493 4-Bromophenylimidazopyridine; piperazine-fluorophenylmethanone Inhibits K2P3.1 (TASK-1) potassium channels via intracellular vestibule binding
1-(2,7-Dimethylimidazopyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone 4-Fluorophenylsulfanyl (vs. bromo) Similar structure; reduced molecular weight (373.37 g/mol); comparable safety hazards
4c (N-cyclohexylcarbothioamide) Cyclohexylcarbothioamide; 2,6-dimethylimidazopyridine No direct activity data; carbothioamide group may enhance solubility
2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazopyridin-3-yl)-1-ethanone 2,3-Dichlorophenylsulfanyl (vs. 4-bromo) Molecular weight = 365.3 g/mol; higher logP (6.0) suggests increased lipophilicity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-bromophenylsulfanyl group in the target compound contrasts with chlorophenyl (3f) and fluorophenyl analogs. Chlorine substituents (e.g., 3f) enhance STAT3 inhibition potency, while bromine may improve target affinity due to its larger atomic radius . Sulfanyl vs.

Imidazopyridine Core Variations :

  • 2,7-Dimethyl vs. 2,6-Dimethyl : The 2,7-dimethyl configuration in the target compound may impose steric hindrance distinct from 2,6-dimethyl analogs, affecting binding to targets like STAT3 or ion channels .

Physicochemical Properties :

  • Lipophilicity : The target compound’s logP (unreported) is likely lower than its dichlorophenyl analog (logP = 6.0) , suggesting differences in membrane permeability.
  • Electronic Effects : Density functional theory (DFT) studies on analogs indicate HOMO localization on the imidazopyridine-pyrazoline system, which may govern redox interactions in biological systems .

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